Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate (IUPAC name: this compound) is a sulfamoyl-substituted thiophene derivative. Its molecular formula is C₁₂H₉F₂NO₄S₂, with a molecular weight of 333.33 g/mol . The compound features a thiophene ring substituted with a sulfamoyl group linked to a 2,4-difluorophenyl moiety and a methyl ester at the 2-position.
Properties
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWOULIOQOVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where a suitable sulfonating agent reacts with the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the final compound derived from it.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Research
Compound 10h: Methyl 3-(N-(4-(Isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
- Structure: Differs in the sulfamoyl substituent, which includes a 4-(isopentylamino)-2-methoxyphenyl group instead of 2,4-difluorophenyl.
- Role : Acts as a PPARβ/δ antagonist , highlighting the pharmacological relevance of sulfamoyl-thiophene scaffolds in receptor modulation .
Thiophene Fentanyl Analogs
- Substituents on the thiophene ring critically influence receptor binding and toxicity profiles .
Agrochemical Analogs: Sulfonylurea Herbicides
Thifensulfuron-methyl
- Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate (CAS 79277–27–3).
- Key Difference : Incorporates a triazine ring instead of the 2,4-difluorophenyl group.
- Application : A potent herbicide inhibiting acetolactate synthase (ALS) in plants. The triazine moiety is essential for herbicidal activity, contrasting with the target compound’s fluorinated aryl group .
Metsulfuron-methyl
- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
- Comparison : Replaces the thiophene core with a benzoate ring, demonstrating flexibility in sulfonylurea herbicide design. The benzoate analog exhibits different soil persistence and crop selectivity .
Physicochemical Properties of Thiophene Derivatives
Data from and allow comparisons of key properties:
Key Observations :
- Molecular Weight : The target compound (333.33 g/mol) is lighter than triazine-containing herbicides (e.g., thifensulfuron-methyl at 387.39 g/mol), likely influencing bioavailability and diffusion kinetics.
- Substituent Effects: Fluorine atoms in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogs .
Biological Activity
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₂H₉F₂N₃O₄S₂
- Molecular Weight : 333.3 g/mol
- CAS Number : 941919-03-5
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved via the Gewald reaction, which includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
- Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced through a sulfonation reaction with an appropriate sulfonating agent.
- Esterification : The final step involves esterification of the carboxylic acid group with methanol to yield the methyl ester.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays revealed that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Anticancer Activity
The compound has also shown promising anticancer activity in several cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 10.5 |
The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in cellular proliferation and survival pathways. For example, it has been noted to inhibit certain kinases that are crucial for cancer cell growth and survival.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on HCT116 xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 50 mg/kg body weight for two weeks.- Results : Tumor volume decreased by approximately 45% compared to untreated controls.
-
Antimicrobial Efficacy Study :
In a controlled experiment assessing antimicrobial properties, various concentrations of the compound were tested against Staphylococcus aureus. The results indicated that lower concentrations (below 32 μg/mL) had minimal effects, while concentrations above this threshold exhibited substantial bactericidal activity.
Q & A
Q. What are the key synthetic routes for Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions starting with thiophene derivatives and sulfonamide precursors. Critical steps include sulfamoylation of the thiophene ring and coupling with a 2,4-difluorophenyl group. Reaction parameters (temperature, solvent, catalysts) are optimized to enhance yield and purity, with protocols adapted from analogous thiophene-sulfonamide syntheses . For example, sulfamoylation may require anhydrous conditions at 0–5°C to prevent side reactions, while coupling steps might use Pd-based catalysts under reflux .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms functional groups and regiochemistry, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the primary biological activities explored for this compound?
Preliminary studies on structurally similar thiophene-sulfonamides suggest antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For instance, analogs with difluorophenyl groups show promise in targeting bacterial dihydrofolate reductase (DHFR) or cyclooxygenase (COX) isoforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in assay protocols (e.g., cell lines, concentrations) or compound purity. Standardized assays (e.g., MIC for antimicrobial activity) and orthogonal validation (e.g., enzyme kinetics vs. cellular assays) are critical. Meta-analyses of structure-activity relationships (SAR) can identify substituents (e.g., fluorine position) that modulate activity .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Modifications like introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or ester-to-amide conversion of the carboxylate can reduce hepatic clearance. Pharmacokinetic profiling (e.g., microsomal stability assays) guides iterative optimization .
Q. How do computational methods (e.g., QSAR, molecular docking) inform target identification?
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values of fluorine) with bioactivity. Molecular docking predicts binding modes to targets like COX-2 or DHFR, validated by mutagenesis studies .
Methodological Guidance
- Synthetic Scale-Up: Use flow chemistry for hazardous steps (e.g., sulfamoylation) to improve safety and reproducibility .
- Bioactivity Validation: Pair in vitro assays with ex vivo models (e.g., tissue explants) to assess physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
